molecular formula C10H11FO3 B8569173 methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate

methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate

Cat. No.: B8569173
M. Wt: 198.19 g/mol
InChI Key: MYMMSSQNVBIPMM-UHFFFAOYSA-N
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Description

methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

    Dehydration: The β-hydroxy ester is then dehydrated to yield the α,β-unsaturated ester.

    Hydrogenation: The α,β-unsaturated ester is hydrogenated using a catalyst like palladium on carbon to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 3-(3-Fluoro-4-oxo-phenyl)-propionic acid methyl ester or 3-(3-Fluoro-4-carboxy-phenyl)-propionic acid methyl ester.

    Reduction: 3-(3-Fluoro-4-hydroxy-phenyl)-propanol.

    Substitution: 3-(3-Amino-4-hydroxy-phenyl)-propionic acid methyl ester.

Scientific Research Applications

methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated phenyl derivatives.

    Medicine: It has potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxyphenylboronic acid

Uniqueness

Compared to similar compounds, methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both the fluorine atom and the ester group allows for versatile reactivity and potential applications in various fields. Additionally, the propionic acid methyl ester moiety provides a balance between hydrophilicity and lipophilicity, making it suitable for diverse research and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3

InChI Key

MYMMSSQNVBIPMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-3-(4-Benzyloxy-3-fluoro-phenyl)-acrylic acid methyl ester (0.37 g, 1.2 mmol) obtained in Step B was dissolved in EtOAc (4 mL) and MeOH (2 mL). The solution was added with 10% Pd/C (0.03 g), and the mixture was stirred under hydrogen atmosphere for 18 hours. The reactant was filtered by using celite, and the filtrate was washed with EtOAc to obtain the title compound (0.25 g, 98%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.03 g
Type
catalyst
Reaction Step Three
Yield
98%

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